molecular formula C21H16N2O2S2 B2753743 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide CAS No. 946346-31-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide

Cat. No.: B2753743
CAS No.: 946346-31-2
M. Wt: 392.49
InChI Key: BEFRZIUAKRMHJL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a methylthio-substituted benzamide

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the methylthio group is added through nucleophilic substitution reactions using methylthiolating agents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzothiazole derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins, affecting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide is unique due to its combination of a benzothiazole moiety, hydroxyphenyl group, and methylthio substituent. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRZIUAKRMHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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